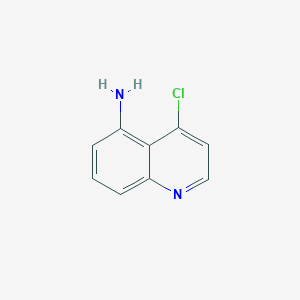

4-Chloroquinolin-5-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloroquinolin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-6-4-5-12-8-3-1-2-7(11)9(6)8/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPOLKEVIUAWSJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CC=C2Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloroquinolin-5-amine: A Versatile Scaffold for Drug Discovery

Introduction: Unveiling the Potential of a Key Quinoline Derivative

Within the vast and pharmacologically significant landscape of heterocyclic compounds, the quinoline scaffold stands out for its prevalence in a multitude of therapeutic agents.[1] This guide focuses on a specific, yet promising derivative: 4-Chloroquinolin-5-amine (CAS No. 1824318-74-2).[2][3] This molecule, characterized by a quinoline core substituted with a chlorine atom at the 4-position and an amine group at the 5-position, represents a key building block for the synthesis of novel bioactive compounds. While detailed experimental data for this particular isomer is emerging, its structural features suggest significant potential in medicinal chemistry, drawing parallels with the well-established biological activities of related aminoquinolines.[4] This document serves as a comprehensive technical resource for researchers and drug development professionals, providing insights into its chemical properties, a plausible synthetic pathway, expected analytical characteristics, and its promising role in the development of new therapeutics.

The strategic placement of the chloro and amino functionalities on the quinoline ring system imparts a unique reactivity profile. The chlorine at the C4 position, activated by the ring nitrogen, is a prime site for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups.[5][6] The amino group at the C5 position offers a handle for further derivatization, enabling the exploration of structure-activity relationships (SAR) in drug design.

Physicochemical Properties: A Blend of Aromaticity and Reactivity

The physicochemical properties of this compound are fundamental to its handling, reactivity, and behavior in biological systems. Below is a table summarizing its key identifiers and a combination of available and predicted properties. It is important to note that while some data is established, other parameters are estimated based on the behavior of analogous structures.

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 1824318-74-2 | [2][3] |

| Molecular Formula | C₉H₇ClN₂ | [2] |

| Molecular Weight | 178.62 g/mol | [2] |

| Appearance | Predicted to be a solid | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF | - |

| pKa | Predicted to be basic due to the amino group | - |

Synthesis and Purification: A Strategic Approach

A proposed multi-step synthesis is outlined below:

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Nitro-4-methylquinoline

-

To a stirred solution of concentrated sulfuric acid, cool to 0°C.

-

Slowly add 3-nitroaniline, maintaining the temperature below 10°C.

-

Add acetylacetone dropwise to the mixture.

-

Allow the reaction to warm to room temperature and then heat to 100°C for 2-3 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

The precipitate is filtered, washed with water, and dried to yield 5-nitro-4-methylquinoline.

Step 2-3: Synthesis of 5-Nitroquinoline

-

Dissolve 5-nitro-4-methylquinoline in a suitable solvent (e.g., pyridine).

-

Add potassium permanganate portion-wise and heat the mixture to reflux.

-

After the reaction is complete (monitored by TLC), cool the mixture and filter off the manganese dioxide.

-

Acidify the filtrate to precipitate 5-nitroquinoline-4-carboxylic acid.

-

The isolated carboxylic acid is then heated above its melting point to induce decarboxylation, yielding 5-nitroquinoline.

Step 4: Synthesis of Quinolin-5-amine

-

Dissolve 5-nitroquinoline in a mixture of ethanol and hydrochloric acid.

-

Add iron powder portion-wise and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the hot reaction mixture and neutralize the filtrate with a base (e.g., sodium hydroxide) to precipitate quinolin-5-amine.

-

The product can be purified by recrystallization.

Step 5: Synthesis of this compound

-

Dissolve quinolin-5-amine in a chlorinated solvent (e.g., dichloromethane).

-

Add N-Chlorosuccinimide (NCS) portion-wise at room temperature.

-

Stir the reaction mixture until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization: Predicting the Analytical Fingerprint

While experimental spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features that are crucial for its identification and characterization.

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the quinoline ring system are expected to appear in the range of δ 7.0-9.0 ppm. - The protons on the benzene ring portion will likely show complex splitting patterns due to spin-spin coupling. - The proton at C2 will likely be a doublet, coupled to the proton at C3. - The protons at C6, C7, and C8 will also exhibit characteristic splitting patterns. - The amine protons (-NH₂) may appear as a broad singlet. |

| ¹³C NMR | - Aromatic carbons are expected in the range of δ 110-160 ppm. - The carbon bearing the chlorine (C4) will be deshielded. - The carbon bearing the amino group (C5) will be shielded. |

| IR Spectroscopy | - N-H stretching of the primary amine is expected as two bands in the region of 3300-3500 cm⁻¹. - Aromatic C-H stretching is expected around 3000-3100 cm⁻¹. - C=C and C=N stretching of the quinoline ring will appear in the 1450-1650 cm⁻¹ region. - The C-Cl stretching vibration is expected in the fingerprint region, typically around 700-850 cm⁻¹. |

| Mass Spectrometry | - The molecular ion peak (M⁺) is expected at m/z 178, with a characteristic M+2 peak at m/z 180 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope. |

Reactivity and Applications in Drug Development: A Scaffold of Opportunity

The chemical reactivity of this compound is dominated by the interplay between the electron-withdrawing chloro group and the electron-donating amino group. This dual functionality makes it a highly versatile scaffold for the synthesis of a diverse library of compounds with potential therapeutic applications.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The chlorine atom at the C4 position is activated towards nucleophilic attack by the electron-withdrawing effect of the quinoline nitrogen.[5] This allows for the displacement of the chloride ion by a wide range of nucleophiles, including amines, alcohols, and thiols. This reaction is a cornerstone in the synthesis of many 4-aminoquinoline-based drugs, such as the antimalarial agent chloroquine.[7]

Caption: General scheme for SNAr at the C4 position.

Derivatization of the C5-Amino Group

The primary amino group at the C5 position is also a key site for chemical modification. It can undergo a variety of reactions, such as acylation, alkylation, and sulfonylation, to introduce new functionalities. This allows for the fine-tuning of the molecule's physicochemical properties, such as its solubility, lipophilicity, and hydrogen bonding capacity, which are critical for its pharmacokinetic and pharmacodynamic profiles.

Potential Therapeutic Applications

The 4-aminoquinoline scaffold is a well-established pharmacophore with a broad range of biological activities, including antimalarial, anticancer, antiviral, and anti-inflammatory properties.[7][8][9] By leveraging the reactivity of this compound, medicinal chemists can design and synthesize novel derivatives with improved efficacy, selectivity, and resistance profiles. For instance, the introduction of various side chains at the C4 position can modulate the compound's ability to accumulate in the acidic food vacuole of the malaria parasite, a key aspect of the mechanism of action of chloroquine.[9]

Safety and Handling: A Prudent Approach

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on the safety data for structurally related compounds such as other chloro- and amino-quinolines, the following guidelines are recommended.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion: A Building Block with a Bright Future

This compound, while not as extensively studied as some of its isomers, represents a molecule of significant interest to the scientific and drug development communities. Its unique substitution pattern offers a versatile platform for the synthesis of novel compounds with a wide range of potential therapeutic applications. The synthetic strategies and characterization principles outlined in this guide provide a solid foundation for researchers to explore the full potential of this promising chemical entity. As the quest for new and more effective drugs continues, the strategic use of such well-designed molecular scaffolds will undoubtedly play a pivotal role in shaping the future of medicine.

References

- 1. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. molcore.com [molcore.com]

- 3. 1824318-74-2|this compound|BLD Pharm [bldpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 8-Chloro-5-quinolinamine | C9H7ClN2 | CID 12412319 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Chloroquinolin-5-amine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloroquinolin-5-amine, a substituted quinoline derivative, is a pivotal building block in medicinal chemistry and drug discovery. Its strategic placement of a reactive chlorine atom at the 4-position and a nucleophilic amino group at the 5-position of the quinoline scaffold makes it a versatile precursor for the synthesis of a diverse array of biologically active molecules. The quinoline core itself is a privileged structure, found in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of novel therapeutic agents.

Physicochemical Properties and Identification

A degree of ambiguity exists in the literature and commercial sources regarding the Chemical Abstracts Service (CAS) Registry Number for this compound. Two CAS numbers are frequently associated with this compound: 92385-37-0 and 1824318-74-2 .[1][2][3][4][5][6][7] Researchers are advised to verify the identity of the compound through analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇ClN₂ | [6] |

| Molecular Weight | 178.62 g/mol | [6] |

| IUPAC Name | 5-Chloroquinolin-4-amine | [4] |

| Synonyms | 5-Chloro-4-quinolinamine, 4-Amino-5-chloroquinoline | [6][8] |

| Appearance | Reported as a purple solid | [6] |

| Melting Point | 120 °C | [8] |

| Storage Conditions | Store at 2-8°C | [6] |

Molecular Structure:

A 2D representation of the this compound molecule.

Synthesis of this compound

Proposed Synthetic Pathway:

References

- 1. 4-AMINO-5-CHLOROQUINOLINE | 92385-37-0 [amp.chemicalbook.com]

- 2. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 3. 1824318-74-2|this compound|BLD Pharm [bldpharm.com]

- 4. jk-sci.com [jk-sci.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-AMINO-5-CHLOROQUINOLINE, CasNo.92385-37-0 AB Chemicals Inc. Canada [abchemicals.lookchem.com]

- 8. Page loading... [guidechem.com]

An In-depth Technical Guide to the Spectroscopic Data Analysis of 4-Chloroquinolin-5-amine

Introduction

4-Chloroquinolin-5-amine is a quinoline derivative of significant interest in pharmaceutical and chemical research.[1] Its structural backbone is a key component in a variety of bioactive molecules, including antimalarial and antibacterial agents.[1][2] A thorough understanding of its chemical structure and purity is paramount for its application in drug development and organic synthesis.[1] Spectroscopic analysis provides a powerful, non-destructive suite of techniques to elucidate the molecular structure and confirm the identity of this compound. This guide offers a detailed examination of the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, providing researchers with the foundational knowledge for accurate data interpretation and quality control.

Molecular Structure and Key Features

Before delving into the spectroscopic data, it is crucial to understand the molecular structure of this compound. The molecule consists of a quinoline ring system, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. A chlorine atom is substituted at the 4-position, and an amine group is at the 5-position.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will display distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen in the quinoline ring, as well as the electron-donating effect of the amine group.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Expected ¹H NMR Data

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~8.5 | Doublet | ~5 |

| H3 | ~7.3 | Doublet | ~5 |

| H6 | ~7.6 | Triplet | ~8 |

| H7 | ~7.0 | Doublet | ~8 |

| H8 | ~7.4 | Doublet | ~8 |

| NH₂ | ~5.0-6.0 | Broad Singlet | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The protons on the pyridine ring (H2 and H3) will appear as doublets due to coupling with each other. The protons on the benzene ring (H6, H7, and H8) will exhibit a more complex splitting pattern. The amine protons typically appear as a broad singlet, and their chemical shift can be highly variable and may exchange with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The number of signals corresponds to the number of unique carbon atoms.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be required for a better signal.

-

Instrumentation: Acquire the spectrum on a spectrometer equipped with a broadband probe.

-

Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum.

Expected ¹³C NMR Data

| Carbon | Expected Chemical Shift (ppm) |

| C2 | ~150 |

| C3 | ~122 |

| C4 | ~148 |

| C4a | ~145 |

| C5 | ~140 |

| C6 | ~128 |

| C7 | ~120 |

| C8 | ~125 |

| C8a | ~130 |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

The carbons attached to the electronegative chlorine (C4) and nitrogen atoms (C2, C4a, C8a) will be deshielded and appear at a lower field (higher ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3400-3300 | Medium (two bands for primary amine) |

| C-H Stretch (Aromatic) | 3100-3000 | Medium to Weak |

| C=C Stretch (Aromatic) | 1620-1580 | Medium to Strong |

| C=N Stretch (Quinoline) | 1500-1400 | Medium to Strong |

| N-H Bend (Amine) | 1650-1580 | Medium |

| C-N Stretch (Aromatic Amine) | 1335-1250 | Strong |

| C-Cl Stretch | 850-550 | Strong |

The presence of two distinct N-H stretching bands is characteristic of a primary amine.[3] The C-Cl stretching vibration is typically observed in the fingerprint region of the spectrum.[4]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide information about the molecular formula and structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole or time-of-flight (TOF) analyzer.

Expected Mass Spectrometry Data

-

Molecular Ion (M⁺): The molecular formula of this compound is C₉H₇ClN₂.[1] The expected monoisotopic mass is approximately 178.03 g/mol .

-

Isotopic Pattern: Due to the presence of chlorine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak. There will be an M⁺ peak and an (M+2)⁺ peak with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

-

Fragmentation: Under EI conditions, the molecule may fragment. Common fragmentation patterns for quinoline derivatives involve the loss of HCN, Cl, or side chains.

Caption: A generalized workflow for mass spectrometry analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV-Vis region.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).[5]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm.[6]

Expected UV-Vis Absorption Data

Quinoline and its derivatives typically show multiple absorption bands corresponding to π → π* transitions.[7][8] For this compound, one would expect to see absorption maxima (λ_max) in the range of 220-250 nm and another set of bands at longer wavelengths, typically between 300-350 nm. The exact position and intensity of these bands can be influenced by the solvent polarity.[9]

Conclusion

The spectroscopic analysis of this compound through NMR, IR, MS, and UV-Vis techniques provides a comprehensive characterization of its molecular structure. The data presented in this guide serve as a benchmark for researchers and drug development professionals to confirm the identity, purity, and structural integrity of this important chemical compound. Adherence to the described protocols and a thorough understanding of the expected spectral features are essential for reliable and reproducible scientific outcomes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 5. benchchem.com [benchchem.com]

- 6. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 4-Chloroquinolin-5-amine: A Technical Guide for Drug Discovery

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities. Within this privileged heterocyclic family, 4-Chloroquinolin-5-amine emerges as a compelling, albeit underexplored, building block for the synthesis of novel bioactive molecules. While direct biological data on this compound is limited, its structural features suggest significant potential for derivatization to yield compounds with potent anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth exploration of these potential biological activities, drawing upon the extensive body of research on structurally analogous quinoline derivatives. We will delve into the mechanistic underpinnings of these activities, present relevant quantitative data from related compounds to inform future screening efforts, and provide detailed experimental protocols for the evaluation of novel derivatives.

Introduction: The Quinoline Scaffold and the Promise of this compound

Quinoline, a fused bicyclic heterocycle, is a prominent pharmacophore found in both natural products and synthetic drugs.[1] Its rigid structure and ability to intercalate with biomacromolecules have made it a versatile platform for the development of therapeutics.[2] The 4-aminoquinoline substructure, in particular, is a well-established pharmacophore, most famously represented by the antimalarial drug chloroquine.[3]

This compound presents a unique synthetic handle for the elaboration of the quinoline core. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of side chains. The amino group at the 5-position can be readily modified, offering another avenue for structural diversification. This dual functionality makes this compound a highly attractive starting material for the generation of compound libraries for high-throughput screening.

Potential Anticancer Activities

The quinoline nucleus is a common feature in a multitude of anticancer agents, and derivatives of 4-aminoquinoline have shown significant promise in this area.[3][4] The potential anticancer activities of this compound derivatives can be inferred from the extensive research on related compounds.

Mechanistic Insights

Quinoline-based anticancer agents exert their effects through a variety of mechanisms, including:

-

Inhibition of Topoisomerases: Many quinoline derivatives can intercalate into DNA and inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.[4]

-

Kinase Inhibition: The quinoline scaffold can be adapted to target the ATP-binding site of various protein kinases that are often dysregulated in cancer, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[5]

-

Induction of Apoptosis: 4-aminoquinoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[4]

-

Disruption of Microtubule Dynamics: Some quinoline-based compounds can interfere with the polymerization and depolymerization of microtubules, leading to cell cycle arrest and apoptosis.[6]

Structure-Activity Relationship (SAR) Insights

Based on studies of related 4-aminoquinolines, the following SAR insights can guide the design of novel anticancer agents derived from this compound:

-

The 4-Amino Side Chain: The nature of the substituent at the 4-amino position is critical for activity. Often, a basic side chain enhances accumulation in the acidic environment of lysosomes, a mechanism implicated in the anticancer effects of chloroquine.[3]

-

Substitution on the Benzenoid Ring: The position and nature of substituents on the benzenoid ring of the quinoline nucleus significantly influence anticancer potency. For instance, electron-withdrawing groups at the 7-position have been shown to enhance cytotoxicity in some series.[3] The 5-amino group in our core molecule offers a unique point for modification that could lead to novel SAR.

Data Presentation: Cytotoxicity of Structurally Related 4-Aminoquinoline Derivatives

The following table summarizes the cytotoxic activity of various 4-aminoquinoline derivatives against different cancer cell lines, providing a benchmark for the evaluation of novel compounds derived from this compound.

| Derivative | Cancer Cell Line | GI50 (µM) | Reference |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 8.73 | [3] |

| N,N'-bis-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | MDA-MB-468 (Breast) | 7.35 | [3] |

| 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine | Various | < 1.0 | [4] |

| Diarylurea/thiourea derivative of 4-piperazinylquinoline | MCF-7 (Breast) | Not specified, but showed high activity | [7] |

| 4-anilinoquinoline derivative | Various (colon, lung, ovarian, breast) | 0.0015 - 0.0039 | [6] |

Potential Antimicrobial Activities

Quinolone and quinoline derivatives have a long history as effective antimicrobial agents.[1] The structural features of this compound suggest that its derivatives could also possess significant antibacterial and antifungal properties.

Mechanistic Insights

The antimicrobial actions of quinoline-based compounds are often attributed to:

-

Inhibition of DNA Gyrase and Topoisomerase IV: This is the classical mechanism of action for quinolone antibiotics, leading to the inhibition of bacterial DNA replication and repair.[1]

-

Disruption of Cell Membrane Integrity: Some quinoline derivatives can interact with and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.

-

Metal Chelation: The ability of the quinoline nucleus to chelate essential metal ions can disrupt microbial metabolic processes.

Data Presentation: Antimicrobial Activity of Structurally Related Quinoline Derivatives

The following table presents the minimum inhibitory concentration (MIC) values for several quinoline derivatives against various microbial strains.

| Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| 5-hydroxy substituted 4-amino-8-methylquinoline | Staphylococcus aureus | >100 | [8] |

| 5-hydroxy substituted 4-amino-8-methylquinoline | Escherichia coli | >100 | [8] |

| 4-aminoquinoline-hydrazone derivative (HD6) | Bacillus subtilis | 8 | [9] |

| 5-aminoquinoline derivative (3e) | Escherichia coli | Not specified, but showed good activity | [10] |

| 5-aminoquinoline derivative (3f) | Xanthomonas campestris | Not specified, but showed good activity | [10] |

Potential Anti-inflammatory Activities

Several 4-aminoquinoline derivatives have demonstrated potent anti-inflammatory effects, suggesting another promising therapeutic avenue for compounds derived from this compound.[11]

Mechanistic Insights

The anti-inflammatory properties of quinoline derivatives are often linked to:

-

Inhibition of Pro-inflammatory Cytokines: These compounds can suppress the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and various interleukins.

-

Inhibition of Cyclooxygenase (COX) Enzymes: Some derivatives can inhibit COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key players in the inflammatory response.

-

Modulation of Inflammatory Signaling Pathways: Quinoline derivatives can interfere with signaling pathways such as NF-κB, which plays a central role in orchestrating the inflammatory response.

Experimental Protocols

The following are detailed protocols for the initial screening of novel derivatives of this compound for the aforementioned biological activities.

In Vitro Cytotoxicity Evaluation: MTT Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration that inhibits cell growth by 50%).

In Vitro Antimicrobial Screening: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate containing the appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium or fungus (e.g., 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well of the 96-well plate.

-

Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reproducible model of acute inflammation.

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize rats or mice to the experimental conditions for at least one week.

-

Compound Administration: Administer the test compound orally or intraperitoneally at a predetermined dose. A control group receives the vehicle only.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.

Visualizations: Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.

Caption: Workflow for the MTT cytotoxicity assay.

Caption: Simplified overview of kinase signaling pathways and potential inhibition by quinoline derivatives.

Conclusion and Future Directions

This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents. While direct biological data for this specific compound is sparse, the extensive literature on structurally related quinoline derivatives provides a strong rationale for its exploration in the fields of oncology, infectious diseases, and inflammation. The synthetic accessibility of this compound allows for the creation of diverse chemical libraries, and the robust screening protocols outlined in this guide provide a clear path for the identification of lead compounds. Future research should focus on the systematic derivatization of the 4- and 5-positions of the quinoline ring and the comprehensive biological evaluation of the resulting compounds. Such efforts are likely to uncover novel molecules with significant therapeutic potential.

References

- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antibacterial activity of 5- and 6-hydroxy substituted 4-aminoquinolines and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and evaluation of the anti-nociceptive and anti-inflammatory activity of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lynchpin of Modern Therapeutics: A Technical Guide to 4-Chloroquinolin-5-amine in Medicinal Chemistry

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, giving rise to a vast array of therapeutic agents. Within this privileged structural class, 4-Chloroquinolin-5-amine emerges as a particularly versatile and powerful building block. Its unique electronic and steric properties, characterized by an electrophilic C4 position and a nucleophilic C5 amino group, provide a rich platform for synthetic diversification. This guide delves into the pivotal role of this compound, exploring its strategic importance in the development of groundbreaking medicines. We will dissect its application in the synthesis of potent antimalarials, targeted kinase inhibitors for oncology, and other emerging therapeutic areas. Through detailed mechanistic insights, step-by-step synthetic protocols, and structure-activity relationship (SAR) analysis, this document serves as a comprehensive resource for researchers dedicated to leveraging this scaffold for next-generation drug discovery.

Introduction: The Strategic Advantage of the Quinoline Core

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a recurring motif in a multitude of biologically active compounds.[1] Its rigid, planar structure and ability to engage in various non-covalent interactions (π-π stacking, hydrogen bonding) make it an ideal scaffold for binding to biological targets. The introduction of specific substituents dramatically modulates the molecule's physicochemical properties and pharmacological effects.

The this compound scaffold distinguishes itself through a precise arrangement of functional groups that offer distinct synthetic handles. The chlorine atom at the 4-position, activated by the electron-withdrawing effect of the ring nitrogen, is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[2] This allows for the facile introduction of diverse side chains, a critical strategy in drug optimization. Simultaneously, the amino group at the 5-position provides a site for further modification, enabling the construction of more complex, multi-functional molecules. This dual reactivity is the foundation of its widespread use in creating large libraries of compounds for high-throughput screening.[3][4]

Pivotal Role in Antimalarial Drug Discovery

The most historically significant application of the 4-aminoquinoline scaffold is in the fight against malaria.[5] Chloroquine, a preeminent antimalarial drug for decades, features this core structure.[6] The development of chloroquine and its analogs has provided profound insights into the structure-activity relationships required for antiplasmodial activity.

Mechanism of Action and SAR

4-Aminoquinoline antimalarials function by accumulating in the acidic food vacuole of the Plasmodium parasite.[7][8] There, they interfere with the parasite's detoxification pathway for heme, a toxic byproduct of hemoglobin digestion. These drugs cap the growing hemozoin polymer, leading to a buildup of free heme and subsequent parasite death.[7][8]

Key SAR insights for this class include:

-

The 7-Chloro Group: An electron-withdrawing group at the 7-position is crucial for activity.[8][9] This feature is believed to modulate the pKa of the quinoline nitrogen, influencing the drug's ability to concentrate in the acidic food vacuole (a phenomenon known as pH trapping).[7][10]

-

The 4-Amino Side Chain: A flexible diaminoalkane side chain is essential.[9] The terminal basic nitrogen in this chain is vital for the pH trapping mechanism, as it becomes protonated in the vacuole. The length of the carbon chain (typically 2 to 5 carbons) is a critical determinant of potency.[9]

Overcoming Resistance

The emergence of chloroquine-resistant strains of Plasmodium falciparum has necessitated the development of new analogs.[6][11] Research has shown that modifications to the side chain of the 4-aminoquinoline scaffold can restore activity against resistant parasites.[12] Novel derivatives, designed using the 4-chloroquinoline core, have demonstrated high potency against both chloroquine-sensitive and multi-drug resistant strains of P. falciparum in vitro and in vivo.[6][11][12]

| Compound | Target Strain | IC50 (nM) | Reference |

| Chloroquine | W2 (CQ-Resistant) | 382 | [12] |

| Lead Molecule 4 | W2 (CQ-Resistant) | 17.3 | [12] |

| Lead Molecule 18 | W2 (CQ-Resistant) | 5.6 | [12] |

| TDR 58845 | W2 (CQ-Resistant) | 5.52 - 89.8 | [6] |

| TDR 58846 | W2 (CQ-Resistant) | 5.52 - 89.8 | [6] |

Table 1: In vitro efficacy of novel 4-aminoquinoline analogs against chloroquine-resistant P. falciparum.

Application in Oncology: Targeting Kinase Signaling

The quinoline scaffold has proven to be a "master key" for locking kinase active sites. Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[13] Consequently, kinase inhibitors are a major class of modern anticancer drugs.[14] The 4-anilinoquinoline and related scaffolds, readily accessible from 4-chloroquinoline precursors, are central to many potent and selective kinase inhibitors.[15]

Design of Src/Abl Kinase Inhibitors

Src and Abl are non-receptor tyrosine kinases that play significant roles in cancer progression.[16] Anilinoquinazoline and pyrimido[4,5-b]quinoline derivatives have been developed as potent dual inhibitors of these kinases.[15][16] The core scaffold mimics the adenine region of ATP, allowing it to bind to the kinase hinge region. The aniline substituent projects into a deeper hydrophobic pocket, and modifications here are used to achieve potency and selectivity.

Figure 1: SAR logic for 4-anilinoquinoline kinase inhibitors.

Broader Anticancer and Anti-inflammatory Potential

Beyond specific kinase targets, 4-aminoquinoline derivatives have demonstrated broader cytotoxic effects against various cancer cell lines, including human breast tumor cells.[17][18] Some compounds have shown greater potency than chloroquine itself in these assays.[17] The mechanism is often multifactorial, potentially involving DNA intercalation, autophagy inhibition, or modulation of inflammatory pathways like the PI3K/PKB pathway.[4][19] This suggests that the this compound scaffold is a fertile ground for developing novel chemotherapeutics with diverse mechanisms of action.[17]

Synthetic Methodologies and Protocols

The utility of this compound is underpinned by robust and versatile synthetic chemistry. The primary reaction is the nucleophilic aromatic substitution (SNAr) at the C4 position.[2]

Figure 2: General workflow for SNAr derivatization.

Experimental Protocol: General Synthesis of a 4-Alkylamino-Quinoline Derivative

This protocol provides a generalized procedure for the reaction of a 4-chloroquinoline with an amine, a common step in the synthesis of many bioactive molecules.[2][17]

Objective: To synthesize a 4-alkylamino-quinoline derivative via nucleophilic aromatic substitution.

Materials:

-

4-Chloro-7-substituted-quinoline (1 equivalent)

-

Mono- or di-alkylamine (excess, can serve as solvent)

-

Ethanol (optional solvent)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 4-chloro-7-substituted-quinoline (1.0 eq) and a significant excess of the desired alkylamine. The reaction can often be run neat (without an additional solvent).[17] Alternatively, a solvent such as ethanol can be used.

-

Heating: Heat the reaction mixture to reflux (typically 100-130 °C) and maintain for 4-24 hours.[2] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If the reaction was run neat, dilute the mixture with a suitable organic solvent like dichloromethane.

-

Extraction: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. This removes excess amine and any acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 4-alkylamino-quinoline derivative.[17]

-

Characterization: Confirm the structure of the final compound using analytical techniques such as NMR and Mass Spectrometry.[17][18]

Causality Note: Using the amine nucleophile in excess serves a dual purpose: it drives the reaction to completion according to Le Châtelier's principle and can also act as the solvent, simplifying the reaction setup.[2][17] The basic workup is critical for removing the unreacted amine and the HCl generated during the substitution.

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a validated strategic scaffold that continues to fuel innovation in drug discovery. Its synthetic tractability allows for the rapid generation of diverse chemical libraries, while its inherent biological relevance, demonstrated in antimalarial and anticancer research, provides a strong foundation for future development.

The future of this scaffold lies in its application to new therapeutic challenges. Its ability to serve as a template for kinase inhibitors suggests potential in treating a wider range of cancers and inflammatory diseases.[13][20] Furthermore, exploring novel substitutions at the 5-amino position, in conjunction with diverse side chains at the 4-position, could unlock entirely new pharmacological profiles. As our understanding of disease biology deepens, the rational design of next-generation therapeutics based on the this compound core will undoubtedly continue to yield compounds of significant clinical value.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 7-Chloroquinolin-5-amine [myskinrecipes.com]

- 5. benchchem.com [benchchem.com]

- 6. Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of Src kinase activity by 4-anilino-5,10-dihydro-pyrimido[4,5-b]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Collection - N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a Novel, Highly Selective, Orally Available, Dual-Specific c-Src/Abl Kinase Inhibitorâ - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 17. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

Physical and chemical properties of 4-Chloroquinolin-5-amine

This guide provides a comprehensive technical overview of 4-Chloroquinolin-5-amine, a substituted quinoline of significant interest to researchers in medicinal chemistry and materials science. While this specific isomer is less documented than its counterparts like the antimalarial precursor 4-amino-7-chloroquinoline, its unique substitution pattern offers a distinct electronic and steric profile. This document synthesizes theoretical knowledge with practical insights derived from the broader class of aminoquinolines to provide a predictive and application-oriented understanding of its core properties.

Structural and Physicochemical Profile

This compound (CAS No. 651310-21-3) is a heterocyclic aromatic compound built upon a quinoline scaffold. The placement of a halogen at the 4-position and an amine at the 5-position creates a molecule with distinct reactive centers, influencing its biological activity and utility as a synthetic intermediate.[1]

The quinoline ring system itself is a critical pharmacophore found in numerous therapeutic agents, notably antimalarials like chloroquine.[2] The chlorine atom at the C-4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone of its reactivity and synthetic versatility.[3] Simultaneously, the amino group at C-5 is a key site for derivatization and a powerful modulator of the electronic properties of the carbocyclic ring.

Below is a summary of its core identifiers and computed physicochemical properties.

| Property | Value | Source |

| CAS Number | 651310-21-3 | ChemScene[1] |

| Molecular Formula | C₉H₇ClN₂ | ChemScene[1] |

| Molecular Weight | 178.62 g/mol | ChemScene[1] |

| Appearance | Purple solid (Predicted) | Chem-Impex (Isomer)[4] |

| pKa (Predicted) | 7.93 ± 0.50 | ChemicalBook (Isomer)[5] |

| LogP (Predicted) | 2.47 | ChemScene[1] |

| Topological Polar Surface Area | 38.91 Ų | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

| Storage Conditions | 4°C, protect from light | ChemScene[1] |

Synthesis Strategies: A Mechanistic Approach

While a specific, optimized synthesis for this compound is not widely published, its construction can be logically deduced from established quinoline synthesis methodologies. A plausible and efficient route would involve the strategic introduction of the nitro group, which serves as a precursor to the amine, followed by chlorination.

A logical precursor for this synthesis is 5-nitroquinoline. The critical step is the selective chlorination at the 4-position. This is typically achieved by first generating the N-oxide, which activates the C4 position for subsequent reactions.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Predictive)

-

Step 1: N-Oxidation of 5-Nitroquinoline

-

Dissolve 5-nitroquinoline in a suitable solvent such as glacial acetic acid.

-

Add hydrogen peroxide (30% solution) dropwise while maintaining the temperature below 60-70°C.

-

Heat the mixture for several hours until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate) to precipitate the 5-nitroquinoline N-oxide. Filter and dry the product.

-

-

Step 2: Chlorination of 5-Nitroquinoline N-oxide

-

Causality: The N-oxide functionality activates the C4 position for nucleophilic attack. Reagents like phosphorus oxychloride (POCl₃) not only act as a chlorinating agent but also deoxygenate the N-oxide.

-

Carefully add the 5-nitroquinoline N-oxide to an excess of phosphorus oxychloride (POCl₃) with cooling.

-

Gently reflux the mixture for 1-2 hours. The reaction should be monitored by TLC.

-

After completion, cool the mixture and pour it cautiously onto crushed ice to decompose the excess POCl₃.

-

Neutralize with a base (e.g., ammonia solution or sodium hydroxide) to precipitate 4-chloro-5-nitroquinoline.[6] Filter, wash with water, and dry.

-

-

Step 3: Reduction of the Nitro Group

-

Causality: The nitro group is readily reduced to an amine using standard methods. A common and effective method is reduction with a metal in acidic media, such as iron powder in acetic acid or tin(II) chloride in hydrochloric acid.

-

Suspend 4-chloro-5-nitroquinoline in a mixture of ethanol and concentrated hydrochloric acid.

-

Add tin(II) chloride dihydrate portion-wise while stirring.

-

Heat the mixture at reflux until the reaction is complete (monitored by TLC).

-

Cool the solution, make it alkaline with a concentrated sodium hydroxide solution, and extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.[7]

-

Purify the product via column chromatography or recrystallization.

-

Core Chemical Reactivity

The reactivity of this compound is dominated by two key features: the electrophilic C4 carbon and the nucleophilic amino group.

Nucleophilic Aromatic Substitution (SNAr) at C4

The chlorine atom at the 4-position is highly activated towards nucleophilic displacement by the electron-withdrawing effect of the ring nitrogen. This makes it an excellent substrate for introducing a wide variety of functional groups.[3] This reaction is the foundation for synthesizing many biologically active 4-aminoquinoline derivatives.[7]

Caption: General scheme for SNAr reactions at the C4 position.

Self-Validating Protocol: Synthesis of a 4-Alkylamino-quinolin-5-amine Derivative

This protocol demonstrates the key SNAr reactivity. The progress of the reaction can be easily monitored and validated.

-

Reaction Setup: In a sealed reaction vessel, combine this compound (1 equivalent) with an excess of the desired primary or secondary amine (e.g., butylamine, 3-5 equivalents).[7] The excess amine often serves as both the nucleophile and the solvent.

-

Thermal Conditions: Heat the mixture to 120-130°C for 6-8 hours.[7] The high temperature is necessary to overcome the activation energy for the substitution.

-

Work-up and Validation:

-

Cool the reaction mixture to room temperature.

-

Dilute with dichloromethane and wash sequentially with 5% aqueous NaHCO₃ solution, water, and brine. This removes the excess amine and any hydrochloride salts formed.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Validation: The crude product can be analyzed by TLC against the starting material to confirm conversion. Further confirmation is achieved through mass spectrometry, which will show a molecular ion peak corresponding to the mass of the product (M+H)⁺. 1H NMR will show characteristic signals for the newly introduced alkyl group.

-

-

Purification: Purify the residue by column chromatography on silica gel.

Reactions of the 5-Amino Group

The amino group at the 5-position behaves as a typical aromatic amine, undergoing reactions such as acylation, sulfonylation, and diazotization. These reactions provide a secondary avenue for structural modification and the development of hybrid molecules. For instance, reaction with sulfonyl chlorides can yield sulfonamides, a class of compounds with diverse biological activities.[8]

Spectroscopic Characterization (Predicted)

| Technique | Predicted Observations |

| 1H NMR | - Aromatic Protons: Expect complex multiplets in the aromatic region (~7.0-8.5 ppm). The proton at C2 will likely be a doublet coupled to the proton at C3. The protons on the benzo-ring (C6, C7, C8) will show characteristic coupling patterns. - Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which will be solvent-dependent. |

| 13C NMR | - Expect 9 distinct signals for the quinoline carbons. - The carbon bearing the chlorine (C4) will be shifted downfield. - The carbon bearing the amino group (C5) will be shifted upfield due to the electron-donating effect of nitrogen. |

| FT-IR (cm-1) | - N-H Stretch: A characteristic pair of sharp peaks around 3300-3500 cm⁻¹ for the primary amine. - C=C and C=N Stretch: Multiple sharp peaks in the 1500-1650 cm⁻¹ region, typical for the aromatic quinoline core. - C-Cl Stretch: A signal in the fingerprint region, typically around 700-800 cm⁻¹. |

| Mass Spec (EI) | - Molecular Ion (M⁺): A prominent peak at m/z 178. - Isotope Peak (M+2)⁺: A significant peak at m/z 180, approximately one-third the intensity of the M⁺ peak, which is characteristic of a monochlorinated compound. |

Applications in Research and Drug Development

The 4-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, renowned for its potent antimalarial activity.[2][7] While chloroquine (a 4-amino-7-chloroquinoline) remains a benchmark, its efficacy has been compromised by widespread resistance. This necessitates the development of novel analogs.

This compound serves as a valuable starting material for creating new libraries of quinoline derivatives. The unique 5-amino substitution, compared to the more common 7-chloro substitution, could lead to compounds with:

-

Novel Structure-Activity Relationships (SAR): Altering the substitution pattern can change the molecule's interaction with biological targets, potentially overcoming existing resistance mechanisms.[2]

-

Modified Pharmacokinetic Properties: The position of substituents influences properties like solubility, metabolism, and bioavailability (ADME).[9]

-

Expanded Therapeutic Targets: Beyond malaria, quinoline derivatives have shown promise as anticancer, antibacterial, and antiviral agents.[7][9][10] The ability to derivatize both the C4 and C5 positions allows for the creation of hybrid molecules targeting multiple pathways.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care, following standard safety protocols. While a specific safety data sheet (SDS) is not widely available, the hazard profile can be inferred from related compounds like 4-chloroquinoline and various chloroanilines.

-

Hazard Classification (Predicted): Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[11][12][13] May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[14]

-

Handling: Avoid all personal contact, including inhalation of dust.[11] Prevent dust formation during handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Protect from light.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult a comprehensive and current Safety Data Sheet (SDS) for a similar compound before handling.

References

- 1. chemscene.com [chemscene.com]

- 2. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-AMINO-5-CHLOROQUINOLINE | 92385-37-0 [amp.chemicalbook.com]

- 6. 4-CHLORO-5-NITROQUINOLINE CAS#: 40106-98-7 [m.chemicalbook.com]

- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.at [fishersci.at]

- 13. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. capotchem.com [capotchem.com]

Introduction: The Strategic Importance of the 4-Chloroquinoline Core in Drug Discovery

An In-depth Technical Guide to the Reaction Mechanism of 4-Chloroquinoline Substitution

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its derivatives, 4-chloroquinoline stands out as a critical synthetic intermediate, most famously providing the backbone for antimalarial drugs like chloroquine and amodiaquine. Its reactivity at the C4 position allows for the strategic introduction of diverse functional groups, enabling the systematic exploration of structure-activity relationships (SAR) essential for modern drug development.

This guide provides a detailed examination of the reaction mechanisms governing the nucleophilic substitution of 4-chloroquinoline. As a Senior Application Scientist, the focus extends beyond mere procedural descriptions to a deeper, causality-driven understanding. We will dissect the factors that dictate the reaction pathway, explore experimental designs for mechanistic elucidation, and provide field-proven insights to empower researchers in the rational design and synthesis of novel quinoline-based compounds.

The Predominant Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most common mechanism for the substitution of 4-chloroquinoline is the Nucleophilic Aromatic Substitution (SNAr) pathway. This is not a single-step process but a sophisticated addition-elimination sequence. The inherent electron-withdrawing nature of the quinoline ring system, particularly the nitrogen atom, is pivotal for the viability of this pathway.

The Addition-Elimination Mechanism: A Two-Act Play

The SNAr reaction proceeds through a discrete, two-step mechanism involving a resonance-stabilized intermediate.

-

Nucleophilic Addition and Formation of the Meisenheimer Complex: The reaction initiates with the attack of a nucleophile (e.g., an amine) on the electron-deficient C4 carbon. This is typically the rate-determining step. The attack temporarily breaks the aromaticity of the ring, forming a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. The stability of this complex is paramount. The negative charge is delocalized across the aromatic system and, crucially, onto the electronegative nitrogen atom of the quinoline ring, which acts as an "electron sink," thereby stabilizing the intermediate.

-

Elimination of the Leaving Group: In the second, generally faster step, the aromaticity of the ring is restored through the expulsion of the leaving group, in this case, the chloride ion.

The overall reaction rate is thus highly dependent on the stability of the Meisenheimer complex. Factors that stabilize this intermediate will accelerate the reaction.

Visualizing the SNAr Pathway

Caption: The SNAr addition-elimination mechanism for 4-chloroquinoline substitution.

Key Factors Influencing SNAr Reactions

The choice of experimental conditions is not arbitrary; it is a calculated decision based on a sound understanding of the mechanistic principles.

-

The Nucleophile: The nature of the nucleophile is critical. Stronger nucleophiles generally react faster. For instance, primary amines are excellent nucleophiles for this reaction. The basicity and polarizability of the nucleophile influence its ability to attack the C4 position. Steric hindrance on the nucleophile can significantly slow down the rate of attack.

-

The Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are often the solvents of choice. They are effective at solvating the cation but do not solvate the anionic nucleophile as strongly as protic solvents, thus enhancing its nucleophilicity. Protic solvents, like ethanol or water, can solvate the nucleophile through hydrogen bonding, reducing its reactivity, but are sometimes used, especially at higher temperatures.

-

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate by providing the necessary activation energy for the formation of the Meisenheimer complex. This is a common strategy to drive reactions with weaker nucleophiles to completion.

-

Catalysis: While many SNAr reactions on 4-chloroquinoline proceed without a catalyst, the addition of a non-nucleophilic base (e.g., diisopropylethylamine) can be beneficial. It acts as a scavenger for the HCl generated during the reaction, preventing the protonation of the nucleophile or the quinoline nitrogen, which would otherwise deactivate them.

An Alternative Route: The Elimination-Addition (Benzyne) Mechanism

Under specific and much harsher conditions, an alternative to the SNAr mechanism becomes possible: the elimination-addition pathway, which proceeds through a highly reactive benzyne-like intermediate (a dehydroquinoline or quinołyne).

Conditions and Characteristics

This pathway is favored by the use of exceptionally strong bases, such as sodium amide (NaNH₂) or potassium tert-butoxide, in conjunction with high temperatures. The mechanism unfolds as follows:

-

Deprotonation and Elimination: The strong base abstracts a proton from the C3 position, adjacent to the chlorine-bearing carbon. This is followed by the elimination of the chloride ion, resulting in the formation of a transient and highly strained 3,4-quinołyne intermediate.

-

Nucleophilic Attack: The nucleophile then attacks one of the two carbons of the triple bond. This attack can occur at either C3 or C4.

-

Protonation: The resulting anion is protonated by the solvent or another proton source to yield the final product.

A key feature of the benzyne mechanism is the potential for "cine-substitution," where the incoming nucleophile attaches to a position adjacent to the one originally bearing the leaving group. In the case of 4-chloroquinoline, this would result in a mixture of 3- and 4-substituted products. The observation of this product mixture is strong evidence for the operation of the benzyne mechanism.

Visualizing the Benzyne Pathway

Caption: The elimination-addition (benzyne) mechanism, showing potential for cine-substitution.

Experimental Design for Mechanistic Investigation

Distinguishing between these mechanisms and optimizing reaction conditions requires a robust experimental approach. The following protocols represent a self-validating system for investigating the substitution of 4-chloroquinoline.

Experimental Protocols

Protocol 1: Baseline SNAr Reaction with an Amine Nucleophile

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-chloroquinoline (1.0 eq).

-

Solvent & Nucleophile: Add anhydrous DMF (approx. 0.1 M concentration) followed by the amine nucleophile (e.g., N-ethylethanamine, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 1.5 eq).

-

Reaction: Stir the mixture at a controlled temperature (e.g., 80 °C).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Workup & Analysis: Upon completion, perform an aqueous workup, extract the product with a suitable organic solvent, and purify by column chromatography. Characterize the product by NMR and Mass Spectrometry to confirm the structure.

Causality: The use of a polar aprotic solvent (DMF) enhances nucleophilicity. The base (DIPEA) prevents side reactions. Monitoring via HPLC provides quantitative data on reaction kinetics.

Protocol 2: Probing for a Benzyne Intermediate

-

Setup: In a rigorously dried apparatus, add 4-chloroquinoline (1.0 eq) and a potent trapping agent (e.g., furan, large excess).

-

Base & Solvent: Add a dry, non-nucleophilic solvent like THF. Cool the mixture (e.g., to -78 °C).

-

Initiation: Slowly add a very strong base, such as sodium amide (NaNH₂, 2.0 eq).

-

Reaction: Allow the reaction to stir at low temperature and then slowly warm to room temperature.

-

Analysis: Quench the reaction carefully. Analyze the crude reaction mixture by GC-MS or LC-MS specifically looking for the mass of the Diels-Alder adduct between the quinołyne intermediate and furan. The presence of this adduct is strong evidence for the transient existence of the benzyne.

Causality: The strong base is intended to force the elimination pathway. Furan is an efficient diene for trapping arynes via a [4+2] cycloaddition, providing tangible evidence of the intermediate's formation.

Data Presentation and Workflow

Quantitative data from kinetic studies are best summarized in a tabular format for clear comparison.

| Nucleophile (1.2 eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | DMF | 100 | 6 | 85 |

| Benzylamine | DMF | 80 | 4 | 92 |

| Morpholine | Acetonitrile | 80 | 3 | 95 |

| Phenol + K₂CO₃ | DMSO | 120 | 12 | 78 |

Table 1: Representative reaction conditions and outcomes for the SNAr substitution of 4-chloroquinoline.

Visualizing the Experimental Workflow

The 4-Aminoquinolines: A Technical Guide to Their Discovery, History, and Enduring Legacy in Medicinal Chemistry

Abstract

The 4-aminoquinoline scaffold represents a cornerstone in the history of medicinal chemistry, fundamentally altering the landscape of infectious disease treatment. This in-depth technical guide provides a comprehensive exploration of the discovery and history of 4-aminoquinoline compounds, with a primary focus on their pivotal role as antimalarial agents. We will delve into the seminal discovery of chloroquine, the subsequent development of hydroxychloroquine, and the intricate structure-activity relationships that have guided the synthesis of next-generation analogs. This guide will further elucidate the core mechanism of action, detailing the disruption of heme detoxification in the Plasmodium parasite. Experimental protocols for the synthesis of chloroquine and the assessment of antimalarial activity are provided to offer practical insights for researchers, scientists, and drug development professionals. Through a blend of historical narrative, mechanistic detail, and practical methodology, this guide aims to serve as an authoritative resource on this critical class of therapeutic agents.

A Historical Imperative: The Genesis of Synthetic Antimalarials

The story of 4-aminoquinolines is inextricably linked to the global struggle against malaria and the strategic importance of quinine, a natural alkaloid extracted from the bark of the Cinchona tree.[1] For centuries, quinine was the only effective treatment for malaria.[1] The early 20th century, particularly the events of World War I and II, underscored the vulnerability of relying on a single, geographically limited natural resource for a critical medicine. The search for a synthetic substitute for quinine became a pressing scientific and military objective.

The German Initiative and the Birth of Chloroquine

In the post-World War I era, German scientists at Bayer, under the direction of individuals like Hans Andersag, embarked on a systematic search for synthetic antimalarials.[2][3] This research led to the synthesis of "Resochin," later known as chloroquine, in 1934.[1][2][4] Initially, however, it was deemed too toxic for human use and was set aside in favor of a related compound, sontochin.[4][5]

The turning point came during World War II. Allied forces, after capturing Tunis, came into possession of sontochin, which reignited interest in this class of compounds.[4][5] Subsequent evaluation of "Resochin" by American and British scientists revealed that it was, in fact, a highly effective and well-tolerated antimalarial agent.[1][5] This led to its widespread adoption for malaria prophylaxis and treatment after the war.[1][4]

Hydroxychloroquine: A Less Toxic Progeny

In 1946, building upon the success of chloroquine, a hydroxylated analog, hydroxychloroquine, was synthesized.[1] This modification resulted in a compound with a more favorable safety profile, exhibiting lower toxicity than its parent compound.[6] While both chloroquine and hydroxychloroquine share the same core mechanism of action against malaria, hydroxychloroquine's reduced side effects have led to its extensive use in the long-term treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.

The Heart of the Matter: Mechanism of Antimalarial Action

The remarkable efficacy of 4-aminoquinolines against the erythrocytic stage of the Plasmodium parasite lies in their ability to disrupt a critical detoxification pathway within the parasite's digestive vacuole.

The Parasite's Achilles' Heel: Heme Detoxification

Inside an infected red blood cell, the malaria parasite digests hemoglobin to obtain essential amino acids for its growth and replication.[7] This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin, also known as malaria pigment.[8]

Chloroquine's Intervention: Capping Hemozoin Formation

4-aminoquinoline drugs, being weak bases, readily diffuse across cell membranes and accumulate in the acidic environment of the parasite's digestive vacuole in their protonated form.[7][8][9] Once concentrated in this organelle, chloroquine and its analogs interfere with the formation of hemozoin.[8][10] They are believed to cap the growing hemozoin crystal, preventing further polymerization of heme.[2] This leads to the buildup of toxic free heme within the parasite, causing oxidative damage to its membranes and ultimately leading to its death.[2][8]

Figure 1: Mechanism of action of chloroquine in the Plasmodium parasite's digestive vacuole.

Structure-Activity Relationships: Tailoring for Efficacy and Overcoming Resistance

The development of new 4-aminoquinoline analogs has been guided by extensive structure-activity relationship (SAR) studies. These studies have identified key structural features essential for antimalarial activity and have provided a roadmap for designing compounds that can overcome chloroquine resistance.

Key findings from SAR studies include:

-